molecular formula C16H16N2O4 B5811682 N-(2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide

N-(2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide

Cat. No. B5811682
M. Wt: 300.31 g/mol
InChI Key: HPQYHQIJQFSROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide, commonly referred to as MNBA, is a synthetic compound that has been extensively studied in scientific research. MNBA is a member of the benzamide family of compounds and is known for its potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

MNBA has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. MNBA has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MNBA has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.

Mechanism of Action

The exact mechanism of action of MNBA is not fully understood. However, it is believed that MNBA exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, MNBA may modulate the activity of certain signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
MNBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MNBA can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, MNBA has been shown to reduce inflammation and oxidative stress, which may make it useful in the treatment of diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

MNBA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in scientific research. Additionally, MNBA has been shown to have low toxicity in vitro and in vivo. However, MNBA also has some limitations. For example, it may not be effective in all types of cancer, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on MNBA. One area of research is in the development of new analogs of MNBA that may have improved efficacy and reduced toxicity. Additionally, MNBA may be useful in combination with other drugs for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of MNBA and its potential therapeutic applications.

Synthesis Methods

MNBA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methoxy-5-methylphenylamine with 2-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product is MNBA, which can be purified using standard laboratory techniques such as column chromatography.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-7-8-15(22-3)13(9-10)17-16(19)12-5-4-6-14(11(12)2)18(20)21/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQYHQIJQFSROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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